DBCO-Biotin

Description

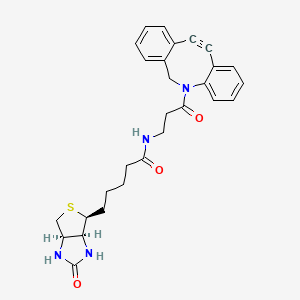

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3S/c33-25(12-6-5-11-24-27-22(18-36-24)30-28(35)31-27)29-16-15-26(34)32-17-21-9-2-1-7-19(21)13-14-20-8-3-4-10-23(20)32/h1-4,7-10,22,24,27H,5-6,11-12,15-18H2,(H,29,33)(H2,30,31,35)/t22-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZDNKWGVJPVBP-DPPGTGKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DBCO-Biotin: A Technical Guide to a Powerful Bioconjugation Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-Biotin, or Dibenzocyclooctyne-Biotin, is a key reagent in the field of bioconjugation and chemical biology. It combines the power of copper-free click chemistry with the high-affinity biotin-streptavidin interaction, enabling the precise and efficient labeling, detection, and isolation of biomolecules in a variety of complex biological systems. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use.

This compound is a molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a biotin molecule, and often a polyethylene glycol (PEG) spacer. The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within living systems without interfering with native biochemical processes.[4][5] The biotin moiety serves as a powerful affinity tag, binding with exceptionally high affinity to streptavidin, a protein widely used for detection and purification. The optional PEG spacer enhances the solubility of the molecule and reduces steric hindrance, improving the efficiency of both the click reaction and the biotin-streptavidin interaction.

Mechanism of Action: The Two-Step Process

The utility of this compound lies in a two-step process that first covalently links it to a target molecule and then utilizes the biotin tag for subsequent applications.

Step 1: Copper-Free Click Chemistry (SPAAC)

The core of this compound's functionality is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO group contains a highly strained cyclooctyne ring. This ring strain provides the driving force for a [3+2] cycloaddition reaction with an azide group, forming a stable triazole linkage. A significant advantage of this reaction is that it does not require a cytotoxic copper(I) catalyst, making it ideal for use in living cells and whole organisms. The reaction is rapid and highly specific, with the DBCO and azide groups reacting selectively with each other even in the presence of a multitude of other functional groups found in biological systems.

References

The Pivotal Role of the PEG Linker in DBCO-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and targeted therapeutics, the precision and efficiency of molecular tools are paramount. DBCO-Biotin, a cornerstone of copper-free click chemistry, exemplifies such a tool. Its utility is significantly enhanced by the incorporation of a Polyethylene Glycol (PEG) linker, a flexible spacer that profoundly influences the molecule's behavior and efficacy. This technical guide delves into the core functions of the PEG linker in this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Functions of the PEG Linker

The integration of a PEG linker between the dibenzocyclooctyne (DBCO) and biotin moieties serves several critical purposes:

-

Reduced Steric Hindrance: The PEG linker acts as a flexible spacer, physically separating the biotin and DBCO groups. This separation minimizes steric hindrance, allowing each moiety to interact more freely with its respective binding partner – streptavidin/avidin for biotin and an azide-modified molecule for DBCO.[1]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of molecules. By increasing the hydrodynamic radius, the PEG linker can prolong the circulation half-life of this compound conjugates, reducing renal clearance and offering sustained effects in vivo. The length and structure (linear vs. branched) of the PEG chain can significantly impact the pharmacokinetic profile.

-

Minimized Non-Specific Binding: The PEG linker creates a hydrophilic shield around the this compound molecule, which can reduce non-specific binding to cells and other biological surfaces. This is critical for reducing background signals in imaging applications and minimizing off-target effects in therapeutic contexts.

Quantitative Data: Impact of PEG on Biotin-Avidin Interaction

The length of the PEG linker has a quantifiable impact on the binding affinity between biotin and avidin. A study investigating the interaction of PEGylated biotin with avidin provides the following key data:

| PEG Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (PEGylated Biotin : Avidin) |

| 0 (Free Biotin) | ~10⁻¹⁵ | 4:1 |

| 588 | ~10⁻⁸ | 4:1 |

| 3400 | ~10⁻⁸ | 4:1 |

| 5000 | ~10⁻⁸ | 1:1 |

Source: Adapted from a study on the intermolecular interaction of avidin and PEGylated biotin.

This data clearly demonstrates that while PEGylation decreases the binding affinity of biotin to avidin (increase in Kd), it remains a high-affinity interaction. Notably, a very long PEG chain (5000 g/mol ) can lead to a change in the binding stoichiometry, likely due to steric hindrance between the bulky PEG chains when multiple biotin-PEG molecules attempt to bind to the same avidin tetramer.

Experimental Protocols

Quantitative Solubility Assay for PEGylated Small Molecules

This protocol provides a method for determining the aqueous solubility of DBCO-PEG-Biotin variants.

Materials:

-

DBCO-PEGn-Biotin compounds (various PEG lengths)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (UV-transparent)

-

Microplate reader

-

Shaker incubator

Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of each DBCO-PEGn-Biotin compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of each stock solution with DMSO to create a range of concentrations.

-

Aqueous Solution Preparation: Add a fixed volume of each DMSO dilution to a corresponding well containing a known volume of PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.

-

Measurement: After incubation, measure the absorbance of each well at a wavelength where the this compound absorbs (typically around 309 nm for DBCO).

-

Data Analysis: The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp decrease in absorbance) is considered the aqueous solubility.

Surface Plasmon Resonance (SPR) for Biotin-Streptavidin Interaction

This protocol outlines the use of SPR to analyze the binding kinetics of DBCO-PEG-Biotin to streptavidin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip (SA chip)

-

DBCO-PEGn-Biotin solutions of varying concentrations in SPR running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

-

System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

-

Ligand Immobilization: Streptavidin is pre-immobilized on the sensor chip surface.

-

Analyte Injection: Inject different concentrations of the DBCO-PEGn-Biotin solution over the sensor surface for a defined association time.

-

Dissociation: Flow running buffer over the surface to monitor the dissociation of the DBCO-PEGn-Biotin from the streptavidin.

-

Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Non-Specific Binding Assay

This protocol provides a method to assess the non-specific binding of DBCO-PEG-Biotin to cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

DBCO-PEGn-Biotin-Fluorophore conjugate (e.g., with FITC)

-

Unlabeled DBCO-PEGn-Biotin

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Incubation: Incubate the cells with a fluorescently labeled DBCO-PEGn-Biotin conjugate at a specific concentration for a defined period.

-

Competition: In a parallel experiment, co-incubate the cells with the fluorescently labeled conjugate and a large excess (e.g., 100-fold) of unlabeled DBCO-PEGn-Biotin.

-

Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound probe.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Data Interpretation: A significant reduction in fluorescence in the presence of the unlabeled competitor indicates specific binding. The remaining fluorescence in the competition group represents the level of non-specific binding.

Visualizing Workflows and Pathways

Pre-targeting Strategy for Cancer Cell Imaging

This workflow illustrates a two-step pre-targeting strategy using an antibody-DBCO conjugate and a Biotin-PEG-Azide probe for cancer cell imaging.

Investigating EGFR Signaling Pathway

This diagram illustrates a potential application of this compound-PEG in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway through proximity labeling. An azide-modified EGF ligand would be used to specifically label proteins in close proximity to the activated EGFR.

Conclusion

The PEG linker is an indispensable component of the this compound reagent, significantly enhancing its performance and broadening its applicability in biological research and drug development. By improving solubility, reducing steric hindrance, and modulating pharmacokinetic properties, the PEG linker enables more efficient and specific labeling, imaging, and targeting. Understanding the fundamental role of the PEG linker and having access to robust experimental protocols are crucial for researchers aiming to harness the full potential of this powerful bioorthogonal tool.

References

DBCO-Biotin: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of Dibenzocyclooctyne-Biotin (DBCO-Biotin), a critical reagent in copper-free click chemistry for bioconjugation, labeling, and diagnostics. Understanding these characteristics is paramount for ensuring the reproducibility and success of experiments, as well as for the proper handling and storage of this valuable compound.

Core Properties of this compound

This compound is a bifunctional molecule that incorporates a dibenzocyclooctyne (DBCO) group and a biotin moiety. The DBCO group allows for a highly selective and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The biotin component provides a powerful handle for affinity purification and detection via its strong interaction with streptavidin and avidin.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in various experimental settings, particularly in aqueous buffers common to biological research. While the core this compound structure has limited aqueous solubility, derivatives incorporating hydrophilic linkers, such as polyethylene glycol (PEG), significantly enhance this property.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its common derivatives in various solvents.

| Compound | Solvent | Maximum Concentration | Reference |

| DBCO-PEG4-Biotin | Dimethyl Sulfoxide (DMSO) | 100 mM | [1][2][3] |

| DBCO-PEG4-Biotin | Ethanol | 100 mM | [1][2] |

| DBCO-PEG4-Biotin | Aqueous Buffers (e.g., PBS) | 0.35 mM | |

| DBCO-PEG4-NHS Ester | Aqueous Buffers (e.g., PBS) | 5.5 mM | |

| DBCO-PEG4-Maleimide | Aqueous Buffers (e.g., PBS) | 6.6 mM | |

| This compound (unspecified linker) | Dimethylformamide (DMF) | Soluble | |

| This compound (unspecified linker) | Methanol (MeOH) | Soluble | |

| This compound (unspecified linker) | Dichloromethane (DCM) | Soluble | |

| This compound (unspecified linker) | Tetrahydrofuran (THF) | Soluble | |

| DBCO-PEG4-Biotin | Water | Soluble |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in a biological buffer of interest using a 96-well filter plate and quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound compound

-

Dimethyl Sulfoxide (DMSO)

-

Biological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well filter plate (e.g., with a 0.45 µm filter)

-

96-well collection plate

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the desired biological buffer in the wells of the 96-well filter plate. It is crucial to add the stock solution to the buffer with vigorous mixing to prevent immediate precipitation.

-

Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Filtration: After equilibration, centrifuge the filter plate with the collection plate underneath to separate any undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method.

-

UV-Vis Spectrophotometry: Measure the absorbance of the filtrate at the characteristic wavelength for DBCO (around 309 nm) and determine the concentration using a pre-established calibration curve.

-

HPLC: Inject the filtrate onto an appropriate HPLC column (e.g., a C18 column) and quantify the amount of this compound by comparing the peak area to a standard curve.

-

-

Data Analysis: The highest concentration at which no precipitate is observed after equilibration is considered the solubility of this compound in that specific buffer.

Figure 1. Experimental workflow for determining the aqueous solubility of this compound.

Stability of this compound

The stability of this compound is crucial for its reactivity and the integrity of the resulting bioconjugates. Degradation of the DBCO moiety can lead to a loss of "click" functionality.

Factors Affecting Stability

-

Temperature: As with most chemical reagents, higher temperatures can accelerate degradation.

-

pH: The DBCO group can be susceptible to degradation under certain pH conditions. One study indicated that DBCO degradation can occur at neutral pH in the presence of hypochlorite, a reactive oxygen species.

-

Light: While not extensively documented for this compound specifically, many complex organic molecules are sensitive to light, which can induce photochemical degradation.

-

Reactive Species: The presence of strong oxidizing agents or nucleophiles can potentially lead to the degradation of the DBCO ring system. For long-term storage, it is recommended to avoid buffers containing azides and thiols.

Quantitative Stability Data

The following table summarizes available data on the stability of this compound and related conjugates.

| Compound/Conjugate | Condition | Stability Observation | Reference |

| DBCO-modified goat IgG | 4°C or -20°C for 4 weeks | 3-5% loss of reactivity towards azides | |

| This compound Stock Solution | -20°C (protected from light, under nitrogen) | Stable for up to 1 month | |

| This compound Stock Solution | -80°C (protected from light, under nitrogen) | Stable for up to 6 months | |

| DBCO-functionalized antibody | -20°C | Stable for up to 1 month (reactivity may decrease over time) |

Experimental Protocol: Assessment of this compound Stability

This protocol provides a framework for assessing the stability of this compound under various conditions by monitoring its concentration or reactivity over time.

Materials:

-

This compound

-

Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

Light-blocking containers (e.g., amber vials)

-

Azide-containing molecule for reactivity testing (e.g., Azido-PEG-Fluorophore)

-

HPLC system with a UV detector or a fluorescence plate reader

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested. Aliquot these solutions into separate, appropriately labeled vials for each time point and condition (e.g., different temperatures, light/dark).

-

Incubation: Store the vials under the specified conditions (e.g., 4°C, 25°C, 37°C; protected from light or exposed to ambient light).

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks), remove one aliquot from each condition for analysis.

-

Analysis of Degradation:

-

Direct Quantification (HPLC): Inject the sample onto an HPLC system and measure the peak area corresponding to intact this compound. A decrease in peak area over time indicates degradation.

-

Reactivity Assay (Functional Assessment): a. To a portion of the aged this compound solution, add a molar excess of an azide-containing reporter molecule (e.g., an azide-functionalized fluorophore). b. Allow the click reaction to proceed to completion. c. Analyze the formation of the product (the this compound-fluorophore conjugate) using an appropriate method (e.g., fluorescence plate reader or HPLC with a fluorescence detector). A decrease in the product signal over time indicates a loss of this compound reactivity.

-

-

Data Analysis: Plot the percentage of remaining intact this compound or its reactivity as a function of time for each condition to determine the stability profile.

Figure 2. Logical workflow for assessing the stability of this compound.

Signaling and Reaction Pathway

The utility of this compound is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal "click" reaction forms a stable triazole linkage between the DBCO moiety and an azide-functionalized molecule.

Figure 3. Signaling pathway of this compound in a SPAAC reaction.

Conclusion and Recommendations

A thorough understanding of the solubility and stability of this compound is essential for its successful application in research and development. For optimal results:

-

Solubility: For aqueous applications, it is highly recommended to use this compound derivatives containing hydrophilic linkers like PEG. Always prepare stock solutions in a suitable organic solvent such as DMSO and then dilute into the desired aqueous buffer with vigorous mixing.

-

Stability and Storage: Store this compound and its stock solutions at -20°C for short-term and -80°C for long-term storage, protected from light and moisture. Avoid repeated freeze-thaw cycles. When used in bioconjugation, be mindful of the potential for degradation in the presence of certain reactive species and at non-optimal pH and temperature. It is advisable to use freshly prepared or properly stored reagents for critical experiments.

By adhering to these guidelines and understanding the inherent properties of this compound, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

The Technical Guide to DBCO-Biotin: Applications in Molecular Biology

Introduction

In the landscape of modern molecular biology, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. DBCO-Biotin has emerged as a powerful tool in this domain, enabling researchers to tag and study a wide array of molecules in their native environments. This guide provides an in-depth overview of this compound, its underlying chemistry, and its diverse applications for researchers, scientists, and drug development professionals.

This compound is a bioconjugation reagent that combines three key components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a biotin molecule.[1] The DBCO group is a cyclooctyne that is reactive towards azides, a functional group that can be metabolically or enzymatically incorporated into biomolecules. The reaction between DBCO and an azide proceeds via Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC), a type of copper-free click chemistry.[2] This is particularly advantageous for in vivo and live-cell studies, as it obviates the need for cytotoxic copper catalysts.[3][4] The PEG linker enhances the solubility and accessibility of the biotin moiety, while reducing aggregation of the labeled molecule. The biotin component provides a high-affinity handle for detection or purification through its strong interaction with streptavidin or avidin.

Physicochemical Properties of this compound

The utility of this compound in various experimental settings is underpinned by its specific physicochemical properties. A summary of these properties is presented below.

| Property | Value | References |

| Molecular Formula | C39H51N5O8S | |

| Molecular Weight | ~749.9 g/mol | |

| Purity | ≥ 95% (HPLC) | |

| Appearance | White to grey amorphous solid | |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | |

| Storage Conditions | -20°C, desiccated, protected from light |

Core Applications and Methodologies

Labeling of Biomolecules

This compound is extensively used for the specific labeling of azide-modified biomolecules, including proteins, nucleic acids, and glycans. The bio-orthogonal nature of the SPAAC reaction ensures that the labeling occurs with high specificity and efficiency in complex biological mixtures, including live cells.

Experimental Protocol: General Protein Biotinylation

This protocol outlines the general steps for labeling an azide-containing protein with this compound.

-

Preparation of Reagents:

-

Dissolve the azide-containing protein in an azide-free buffer (e.g., PBS). Buffers containing primary amines like Tris should be avoided if the azide was introduced via an NHS ester.

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of this compound (typically 1.5 to 20-fold) is recommended to ensure efficient labeling. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at a temperature between 4°C and 37°C. Reaction times can vary from less than an hour to overnight, with longer incubation times often improving efficiency.

-

-

Removal of Excess this compound:

-

Unreacted this compound can be removed by methods such as dialysis, size-exclusion chromatography, or spin filtration.

-

-

Verification of Labeling:

-

The incorporation of biotin can be confirmed by various methods, including Western blotting with streptavidin-HRP or by mass spectrometry.

-

Cell Surface Labeling

A key application of this compound is the labeling of cell surface molecules, particularly glycans. Cells can be metabolically engineered to express azide-modified sugars on their surface, which can then be specifically tagged with this compound for visualization and analysis.

Experimental Protocol: Cell Surface Labeling for Flow Cytometry

This protocol is adapted from a method for labeling cell-surface glycans on NIH3T3 cells.

-

Metabolic Labeling:

-

Culture cells (e.g., NIH3T3) to 80-85% confluency.

-

Treat cells with an azide-modified sugar precursor (e.g., Ac4ManNAz) for 16-48 hours to allow for its incorporation into cell surface glycans.

-

-

Cell Harvesting and Washing:

-

Remove the media and wash the cells with DPBS.

-

Detach cells from the plate (e.g., using 10 mM EDTA in DPBS).

-

Collect cells by centrifugation and wash them three times with DPBS.

-

-

Biotinylation:

-

Resuspend the cells in PBS containing this compound (e.g., 60 µM).

-

Incubate for 1 hour at room temperature.

-

-

Staining for Detection:

-

Wash the cells three times with DPBS to remove unreacted this compound.

-

Resuspend the cells in ice-cold PBS containing a fluorescently-conjugated streptavidin or avidin (e.g., FITC-avidin, 5 µg/µL).

-

Incubate for 30 minutes at 4°C.

-

-

Flow Cytometry Analysis:

-

Wash the cells three times in DPBS.

-

Resuspend the cells in PBS, optionally with a viability dye like propidium iodide.

-

Analyze the cells using a flow cytometer, gating on live, single cells to quantify the fluorescence intensity, which corresponds to the level of biotinylation.

-

Quantitative Data for Labeling

While direct labeling efficiency for this compound is often application-dependent, the following table summarizes typical experimental parameters.

| Parameter | Typical Range | References |

| This compound Concentration | 10 - 100 µM | |

| Incubation Time | 1 - 12 hours | |

| Incubation Temperature | 4°C - 37°C | |

| Molar Excess (for purified proteins) | 1.5 - 50 fold |

Pull-Down Assays for Interaction Studies

Biotinylation with this compound is a powerful strategy for studying protein-protein interactions. A protein of interest (the "bait") can be azide-modified and labeled with this compound. The biotinylated bait can then be used to capture its interacting partners ("prey") from a cell lysate.

Experimental Protocol: Biotin Pull-Down Assay

This is a generalized protocol based on standard pull-down assay principles.

-

Preparation of Bait and Lysate:

-

Prepare your biotinylated bait protein as described in the general labeling protocol.

-

Prepare a cell lysate containing the potential interacting prey proteins. Ensure the lysis buffer is compatible with preserving protein interactions.

-

-

Binding of Bait and Prey:

-

Incubate the biotinylated bait protein with the cell lysate. Typical incubation is for 2 hours to overnight at 4°C with gentle rotation.

-

-

Capture of Complexes:

-

Add streptavidin-conjugated magnetic beads or sepharose resin to the lysate mixture.

-

Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated bait (and any bound prey) to bind to the beads.

-

-

Washing:

-

Collect the beads using a magnet or centrifugation.

-

Wash the beads multiple times (typically 3-5 times) with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer.

-

Using an acidic elution buffer.

-

If a cleavable version of this compound was used, elution can be performed under specific conditions (e.g., with reducing agents for disulfide linkers, or light for photocleavable linkers).

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting to detect a specific prey protein, or by mass spectrometry for unbiased identification of interacting partners.

-

Conclusion

This compound has become an indispensable reagent in the molecular biology toolbox. Its ability to facilitate copper-free, bio-orthogonal labeling has opened up new avenues for studying biomolecules in their native context. From labeling specific proteins and glycans to elucidating complex protein interaction networks, the applications of this compound continue to expand. This guide provides a foundational understanding and practical methodologies to empower researchers in leveraging this versatile tool for their scientific discoveries.

References

An In-depth Technical Guide to DBCO-Biotin for Labeling Azide-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Biotin (DBCO-Biotin) and its application in labeling azide-containing molecules through copper-free click chemistry. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed technical information, experimental protocols, and quantitative data to facilitate the successful implementation of this powerful bioconjugation technique.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a key reagent in the field of bioconjugation, enabling the efficient and specific labeling of biomolecules. It consists of a dibenzocyclooctyne (DBCO) group, a strained alkyne, covalently linked to a biotin molecule, often via a polyethylene glycol (PEG) spacer.[1][2] The DBCO group is the reactive handle that participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3]

This bioorthogonal reaction allows for the formation of a stable triazole linkage with an azide-functionalized molecule under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3] The absence of copper makes this method ideal for applications in living cells and complex biological systems. The biotin moiety serves as a versatile tag for detection, purification, and visualization, leveraging its high-affinity interaction with streptavidin and its derivatives.

Key Advantages of this compound Labeling:

-

Biocompatibility: The elimination of copper catalysts makes it suitable for in vivo and live-cell labeling.

-

High Specificity: The DBCO group reacts selectively with azides, minimizing off-target labeling of other functional groups found in biological systems.

-

Efficiency: The reaction proceeds with high efficiency, often leading to near-quantitative labeling.

-

Stability: The resulting triazole bond is highly stable, ensuring a permanent label.

-

Versatility: A wide range of this compound reagents with different spacer lengths are commercially available, allowing for optimization of specific applications.

The "Tag-and-Modify" Strategy: A General Workflow

The labeling of biomolecules using this compound typically follows a two-step "tag-and-modify" approach. First, the target molecule is functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling, chemical modification, or the incorporation of azide-containing unnatural amino acids. In the second step, the azide-modified molecule is reacted with this compound, leading to the formation of a stable biotinylated conjugate.

References

A Deep Dive into Bioorthogonal Chemistry: The Role of DBCO-Biotin in Advancing Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry: A Paradigm Shift in Biological Research

Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2][3][4] This powerful concept, first introduced by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environments.[1] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, enabling researchers to probe and manipulate biological systems with unprecedented precision. At the forefront of bioorthogonal chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction that has become an indispensable tool in chemical biology and drug development.

This technical guide provides a comprehensive overview of the fundamental concepts of bioorthogonal chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-Biotin (DBCO-Biotin). We will delve into the core principles of SPAAC, explore the unique properties of this compound, and provide detailed experimental protocols for its application in protein labeling, cell imaging, and pull-down assays.

The Engine of Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological milieu without the need for cytotoxic copper catalysts. This reaction occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency under physiological conditions.

The key features of the SPAAC reaction include:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications and studies involving live cells.

-

High Specificity and Bioorthogonality: DBCO and azide moieties are highly selective for each other and do not cross-react with other functional groups present in biological systems, such as amines, thiols, and carboxyls.

-

Favorable Kinetics: The reaction is fast, often reaching completion within minutes to a few hours at room temperature.

-

Stability: The resulting triazole linkage is highly stable and irreversible.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

This compound: A Versatile Tool for Bioorthogonal Labeling

This compound is a bifunctional molecule that combines the highly reactive DBCO group with the high-affinity biotin tag. This combination makes it an exceptionally versatile reagent for a wide range of applications in biological research and drug development. The DBCO moiety enables covalent attachment to azide-modified biomolecules via SPAAC, while the biotin tag allows for sensitive detection and efficient purification using streptavidin or avidin-based affinity systems. Many commercially available this compound reagents incorporate a polyethylene glycol (PEG) spacer arm, which enhances solubility in aqueous buffers and reduces steric hindrance.

Quantitative Data on this compound Reactions

The efficiency and speed of the SPAAC reaction with DBCO are critical for its successful application. The reactivity is typically quantified by the second-order rate constant (k₂).

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Varies based on specific DBCO derivative and reaction conditions | |

| Cyclooctyne (OCT) and Benzyl Azide | ~2.4 x 10⁻³ | - |

Note: The reactivity of DBCO is significantly higher than that of non-activated cyclooctynes, making it the preferred choice for applications requiring rapid and efficient conjugation, especially at low reactant concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protein Labeling with this compound

This protocol describes the labeling of a protein containing an azide group with this compound. The azide group can be introduced into the protein through various methods, such as the incorporation of an unnatural amino acid like p-azidophenylalanine (p-AzF).

Materials:

-

Azide-modified protein (50-100 µM in PBS, pH 7.2)

-

This compound (10 mM stock solution in DMF or DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Amicon Ultra concentrator (10 kDa MWCO) or other suitable desalting column

Procedure:

-

Prepare a fresh 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Remove the excess, unreacted this compound by repeated washes with PBS (pH 7.2) using a centrifugal concentrator or by using a desalting column.

-

The labeled protein is now ready for downstream applications. Store the labeled protein at 2–8°C, protected from light.

Caption: General workflow for protein labeling with this compound.

Cell Surface Labeling and Imaging

This protocol outlines a general procedure for labeling the surface of live cells that have been metabolically engineered to display azide groups on their glycans.

Materials:

-

Cells with azide-functionalized surface glycans

-

This compound

-

Fluorescently labeled streptavidin

-

Imaging buffer (e.g., PBS with 1% BSA)

-

Microscopy slides or plates

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells gently with imaging buffer to remove any media components.

-

Incubate the cells with a solution of this compound in imaging buffer (concentration to be optimized, typically in the µM range) for 30-60 minutes at 37°C.

-

Wash the cells three times with imaging buffer to remove unreacted this compound.

-

Incubate the cells with a solution of fluorescently labeled streptavidin in imaging buffer for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with imaging buffer to remove unbound streptavidin.

-

The cells are now ready for imaging using fluorescence microscopy.

Biotin-DBCO Pull-Down Assay

This protocol describes a method to capture and identify proteins that interact with a biotinylated "bait" protein.

Materials:

-

Cell lysate containing the biotinylated bait protein and its potential interaction partners

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash buffer (e.g., 50 mM Tris pH 7.5, 150-300 mM NaCl, 0.05% NP-40)

-

Elution buffer (e.g., acidic buffer or buffer containing free biotin)

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Incubate the cell lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait protein and its binding partners.

-

Wash the beads several times with binding/wash buffer to remove non-specific binders.

-

Elute the captured proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interaction partner, or by mass spectrometry to identify novel interactors.

Caption: Workflow for a biotin-DBCO pull-down assay.

Advantages of this compound in Research and Drug Development

The unique properties of this compound offer significant advantages for a wide range of applications.

Caption: Key advantages and applications of this compound.

Key advantages include:

-

Enabling In Vivo Studies: The biocompatibility of the SPAAC reaction allows for the labeling and tracking of biomolecules in living organisms.

-

Facilitating Drug Discovery: this compound is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies. It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that harness the cell's own protein degradation machinery.

-

Simplifying Complex Biological Questions: The ability to specifically label and isolate biomolecules of interest has greatly advanced our understanding of complex biological processes, such as protein-protein interactions and post-translational modifications.

Conclusion

Bioorthogonal chemistry, and specifically the use of this compound in SPAAC reactions, has become an indispensable part of the modern life scientist's toolkit. The ability to perform highly specific and efficient chemical transformations within living systems has opened up new avenues for research and is accelerating the development of novel diagnostics and therapeutics. As our understanding of bioorthogonal chemistry continues to grow, we can expect to see even more innovative applications of reagents like this compound in the years to come.

References

Methodological & Application

Application Notes and Protocols for DBCO-Biotin Cell Surface Labeling of Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific labeling of biomolecules on the surface of living cells is a cornerstone of modern biological research and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its bioorthogonal nature, proceeding efficiently within complex biological systems without the need for cytotoxic copper catalysts. This application note provides a detailed protocol for the cell surface labeling of live cells using DBCO-Biotin, a dibenzocyclooctyne-modified biotin molecule that reacts specifically with azide-modified glycans on the cell surface.

This two-step labeling strategy involves the metabolic incorporation of an azide-containing unnatural monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of cell surface proteins. The metabolically introduced azide groups then serve as chemical handles for covalent modification with this compound. The subsequent detection with streptavidin conjugates allows for sensitive and specific analysis of cell surface glycosylation, enabling applications such as cell tracking, proteomic analysis, and investigation of glycan dynamics.

Principle of the Method

The this compound cell surface labeling method is a two-stage process:

-

Metabolic Labeling: Live cells are incubated with a peracetylated azide-modified sugar (e.g., Ac4ManNAz). This unnatural sugar is taken up by the cells and processed by the cellular machinery of the sialic acid biosynthesis pathway. The resulting azido-sialic acid is then incorporated into the glycan chains of glycoproteins, which are subsequently expressed on the cell surface.

-

Bioorthogonal Ligation (Click Chemistry): The azide-modified cell surface is then treated with this compound. The strained alkyne group (DBCO) reacts specifically and covalently with the azide group through a [3+2] cycloaddition reaction, forming a stable triazole linkage. This reaction is highly efficient and occurs at physiological temperatures and pH. The biotinylated cells can then be detected using fluorescently labeled streptavidin for visualization or affinity purification.

Data Presentation

The following tables summarize key quantitative parameters for the successful labeling of live cells using this compound. These values should be optimized for specific cell types and experimental conditions.

Table 1: Recommended Concentrations for Metabolic Labeling with Azide Sugars

| Azide Sugar | Cell Type | Recommended Concentration | Incubation Time | Notes |

| Ac4ManNAz | Various cell lines | 10 - 75 µM | 24 - 72 hours | 10 µM is often sufficient and minimizes potential effects on cell physiology[1][2][3]. Higher concentrations (up to 75 µM) may increase labeling efficiency but should be tested for cytotoxicity[4]. |

| Ac4GalNAz | Various cell lines | 25 - 50 µM | 24 - 48 hours | Used for labeling O-GlcNAc modifications. |

Table 2: Recommended Conditions for this compound Labeling

| Parameter | Recommended Range | Notes |

| This compound Concentration | 10 - 50 µM | Higher concentrations can increase labeling speed but may also lead to higher background. Titration is recommended. |

| Incubation Time | 15 - 60 minutes | The reaction is typically efficient and can be completed in under an hour[5]. Longer incubation times may increase non-specific binding. |

| Incubation Temperature | 37°C | Physiological temperature is optimal for live cell labeling. |

| Reaction Medium | Serum-free culture medium or PBS | Serum proteins can sometimes interfere with the reaction or increase background. |

Experimental Protocols

Materials

-

Live cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., Tetraacetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz)

-

This compound (e.g., DBCO-PEG4-Biotin)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Bovine Serum Albumin (BSA) for blocking (optional)

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342) (optional)

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., multi-well plate, petri dish, or on coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare Azide Sugar Stock Solution: Dissolve the azide-modified sugar (e.g., Ac4ManNAz) in DMSO to prepare a stock solution (e.g., 10 mM).

-

Metabolic Labeling: Add the azide sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25 µM).

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

Protocol 2: this compound Labeling of Azide-Modified Live Cells

-

Prepare this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 20 µM).

-

Wash Cells: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual medium and unincorporated azide sugar.

-

This compound Incubation: Add the diluted this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash Cells: Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.

Protocol 3: Detection of Biotinylated Cells with Fluorescent Streptavidin

-

Prepare Streptavidin Solution: Dilute the fluorescently labeled streptavidin conjugate in a suitable buffer (e.g., PBS containing 1% BSA) to the manufacturer's recommended concentration.

-

Streptavidin Incubation: Add the streptavidin solution to the biotinylated cells and incubate for 20-30 minutes at room temperature or 37°C, protected from light.

-

Wash Cells: Wash the cells three times with PBS to remove unbound streptavidin.

-

Imaging or Analysis: The cells are now ready for analysis. For fluorescence microscopy, you may proceed with live-cell imaging or fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by optional nuclear counterstaining. For flow cytometry, resuspend the cells in a suitable buffer for analysis.

Mandatory Visualization

Caption: A flowchart of the this compound cell surface labeling protocol.

Caption: The chemical principle of this compound labeling on the cell surface.

Troubleshooting

Table 3: Troubleshooting Guide for this compound Cell Surface Labeling

| Problem | Possible Cause | Recommended Solution |

| High Background Signal | 1. This compound concentration is too high. | Perform a titration to determine the optimal this compound concentration. |

| 2. Non-specific binding of this compound. | Reduce incubation time. Include BSA in the washing and incubation buffers. Ensure serum-free conditions during the click reaction. | |

| 3. Non-specific binding of streptavidin. | Block with an avidin/biotin blocking kit before streptavidin incubation. Use NeutrAvidin conjugates, which have a lower non-specific binding profile. Increase the number and duration of wash steps after streptavidin incubation. | |

| 4. Cell autofluorescence. | Image an unstained control sample to assess autofluorescence. Use fluorophores with longer excitation/emission wavelengths to minimize autofluorescence. | |

| Low or No Signal | 1. Inefficient metabolic labeling. | Increase the concentration of the azide sugar and/or the incubation time. Ensure the chosen azide sugar is appropriate for the target glycan pathway. Cell type variability can affect labeling efficiency. |

| 2. Insufficient this compound concentration or incubation time. | Increase the this compound concentration and/or incubation time. | |

| 3. Degradation of reagents. | Ensure proper storage of azide sugars and this compound (typically at -20°C, protected from light and moisture). Prepare fresh solutions before each experiment. | |

| 4. Low abundance of target glycans. | The target cell line may not express high levels of the glycans being labeled. Confirm expression using alternative methods if possible. | |

| Cell Viability Issues | 1. Cytotoxicity of the azide sugar. | Test a range of concentrations to find the lowest effective concentration. Studies have shown that high concentrations of some azide sugars can affect cell physiology. |

| 2. Cytotoxicity of this compound. | While generally considered non-toxic, it is good practice to test for cytotoxicity at the concentrations used in your specific cell line. | |

| 3. Harsh washing steps. | Be gentle during washing steps to avoid detaching adherent cells. |

References

Revolutionizing Proteomics: Unveiling Protein Interactions with DBCO-Biotin Pull-Down Assays

Application Notes and Protocols for DBCO-Biotin in Western Blot Detection of Labeled Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of azide-modified proteins in complex biological samples using a DBCO-Biotin-based western blot analysis. This method leverages the highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry" reaction. This copper-free approach ensures the preservation of protein integrity and function, making it an ideal choice for sensitive biological applications.

Principle of the Method

The detection of azide-labeled proteins using this compound is a two-step process. Initially, a biomolecule of interest is metabolically, enzymatically, or chemically tagged with an azide group. Following this, the azide-functionalized protein is detected via the covalent attachment of a biotin molecule functionalized with a dibenzocyclooctyne (DBCO) group. The inherent ring strain in the DBCO moiety allows for a rapid and specific reaction with the azide without the need for a cytotoxic copper catalyst. Once biotinylated, the protein can be readily detected using standard western blotting techniques employing a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Data Presentation

The use of a biotinylated secondary antibody with a streptavidin-conjugated PolyHRP has been shown to significantly enhance detection sensitivity.

| Parameter | Traditional Western Blot (HRP-conjugated secondary antibody) | This compound with Streptavidin-PolyHRP Detection |

| Relative Sensitivity | Baseline | Up to 110-fold increase[1] |

| Detection Method | Enzyme-substrate reaction | Biotin-streptavidin affinity with enzymatic signal amplification[1] |

| Multiplexing | Difficult on a single blot | Possible with fluorescently labeled streptavidin |

| Biocompatibility of Labeling | N/A | High (copper-free click chemistry)[2] |

Experimental Protocols

This section details the necessary protocols for labeling, detection, and analysis of azide-modified proteins using this compound and western blotting.

Protocol 1: Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the metabolic incorporation of an azide-containing amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Culture cells to the desired confluency.

-

Aspirate the complete medium and wash the cells once with warm PBS.

-

Replace the medium with methionine-free medium and incubate for 1-2 hours to deplete endogenous methionine.

-

Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.

-

Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

The azide-labeled protein lysate is now ready for the click chemistry reaction.

Protocol 2: this compound Labeling of Azide-Modified Proteins (Click Chemistry)

This protocol details the "click" reaction between the azide-labeled proteins in the cell lysate and this compound.

Materials:

-

Azide-labeled protein lysate (from Protocol 1)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Reaction buffer (e.g., PBS or Tris-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, dilute the azide-labeled protein lysate to a final concentration of 1-5 mg/mL in the reaction buffer.

-

Add this compound to the protein solution. A molar excess of this compound is recommended to ensure complete labeling. A final concentration of 100-250 µM is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

The biotinylated protein sample is now ready for western blot analysis. For cleaner results, removal of unreacted this compound can be performed using a desalting column, though this is often not necessary for western blotting.

Protocol 3: Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of the this compound labeled proteins using standard western blotting procedures.

Materials:

-

Biotinylated protein sample (from Protocol 2)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-buffered saline with Tween-20 (TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Mix the biotinylated protein sample with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:5,000 to 1:20,000, but should be optimized). Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Imaging: Acquire the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Mandatory Visualizations

Caption: Experimental workflow for this compound western blot detection.

Caption: Schematic of the this compound detection principle.

References

Revolutionizing Proteomics: In-Depth Applications and Protocols for DBCO-Biotin

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of proteomics and mass spectrometry, the application of bioorthogonal chemistry has emerged as a transformative force. Specifically, the use of Dibenzocyclooctyne-Biotin (DBCO-Biotin) has provided researchers, scientists, and drug development professionals with a powerful tool for the selective isolation and identification of proteins. This document provides detailed application notes and protocols for leveraging this compound in proteomics research, enabling a deeper understanding of complex biological systems.

The core of this methodology lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible "click chemistry" reaction.[1][2] This reaction occurs between the strained alkyne of a DBCO reagent and an azide-modified biomolecule, forming a stable covalent bond without the need for a cytotoxic copper catalyst.[1][3] This makes it ideal for studying proteins in their native environment, including in living cells.[4]

Core Applications in Proteomics

This compound finds extensive use in several key areas of proteomics:

-

Metabolic Labeling of Nascent Proteins: By introducing azide-containing metabolic precursors, such as L-azidohomoalanine (AHA) or N-azidoacetylgalactosamine (GalNAz), newly synthesized proteins or glycoproteins can be tagged with azides. Subsequent labeling with this compound allows for the specific capture and analysis of the newly synthesized proteome or glycoproteome.

-

Cell Surface Protein Profiling: Using membrane-impermeable sulfo-DBCO-Biotin, researchers can selectively label glycoproteins on the cell surface that have been metabolically tagged with azide-containing sugars. This enables the specific identification and quantification of the cell surface glycoproteome.

-

Activity-Based Protein Profiling (ABPP): ABPP probes functionalized with an azide group can be used to covalently label active enzymes in a complex proteome. The subsequent reaction with this compound facilitates the enrichment and identification of these active enzyme populations.

-

Protein-Protein Interaction Studies: Proximity labeling techniques can be adapted to incorporate azide functionalities onto proteins that are in close proximity to a protein of interest. This compound is then used to biotinylate these proximal proteins for subsequent identification by mass spectrometry.

Experimental Workflow Overview

A typical proteomics experiment utilizing this compound follows a sequential workflow, as illustrated below. This process begins with the introduction of an azide-bearing metabolic reporter into the biological system, followed by the bioorthogonal ligation with this compound, enrichment of the biotinylated targets, and finally, analysis by mass spectrometry.

References

Application Notes and Protocols for In Vivo Labeling of Biomolecules using DBCO-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and drug development, the ability to specifically label and track biomolecules within a living organism is paramount. This document provides detailed application notes and protocols for the in vivo labeling of biomolecules using DBCO-Biotin. This technique leverages the power of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3]

This compound is a key reagent in this process, featuring a dibenzocyclooctyne (DBCO) group that reacts specifically and efficiently with azide-containing biomolecules.[2][3] This reaction is biocompatible, occurring at physiological temperatures without the need for a toxic copper catalyst, making it ideal for applications in living cells and whole organisms. The biotin moiety allows for subsequent detection or purification using avidin or streptavidin conjugates.

These application notes will guide researchers through the principles, practical considerations, and detailed protocols for utilizing this compound for in vivo labeling, with a focus on metabolic labeling of glycans and direct labeling of azide-modified proteins.

Principle of this compound Labeling

The core of this labeling strategy is the SPAAC reaction, a highly specific and efficient bioorthogonal ligation. The process can be broadly divided into two key steps:

-

Introduction of an Azide Moiety: An azide group, a bioorthogonal chemical reporter, is metabolically or genetically incorporated into the target biomolecule. For example, azide-modified sugars can be fed to cells or organisms to be incorporated into glycans, or azide-bearing unnatural amino acids can be incorporated into proteins.

-

Copper-Free Click Reaction: The azide-modified biomolecule is then reacted with this compound. The strained ring of the DBCO group readily undergoes a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. This covalent bond attaches the biotin tag to the target biomolecule.

The subsequent detection of the biotinylated molecule can be achieved with high sensitivity and specificity using streptavidin conjugated to fluorophores, enzymes (like HRP), or affinity resins for purification.

Key Advantages of In Vivo this compound Labeling

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes this method suitable for use in living organisms.

-

High Specificity: The DBCO group reacts exclusively with azides, minimizing off-target labeling of other cellular components.

-

Rapid Kinetics: The strain-promoted reaction proceeds efficiently at physiological temperatures.

-

Versatility: This method can be applied to a wide range of biomolecules, including glycans, proteins, lipids, and nucleic acids.

-

Signal Amplification: The strong and specific interaction between biotin and streptavidin allows for significant signal amplification in detection assays.

Data Presentation: Reagent Properties and Reaction Parameters

For successful in vivo labeling, understanding the properties of the reagents and optimizing reaction conditions are crucial. The following tables summarize key quantitative data for commonly used this compound reagents and recommended reaction parameters.

Table 1: Properties of Common this compound Reagents

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm | Solubility | Storage Conditions |

| This compound | ~500 - 750 | Varies | DMSO, DMF | -20°C, protect from light |

| DBCO-PEG4-Biotin | ~750 | 19 atoms, 22.8 Å | DMSO, DMF, MeOH, DCM, THF | -20°C, dark |

| Water-Soluble Biotin DBCO | ~654 | Sulfonated | Water, DMSO, DMF | -20°C, desiccate |

| Biotin-dPEG®12-DBCO | ~1102 | 40 atoms, 46.3 Å | Methylene Chloride, Methanol, DMF, DMSO | -20°C, under inert atmosphere |

Table 2: Recommended Reaction Parameters for In Vivo Labeling

| Parameter | Recommended Range | Notes |

| This compound Concentration (in vitro) | 50 - 100 µM | Optimal concentration should be determined empirically for each cell type and application. |

| This compound Concentration (in vivo) | 1 - 10 mg/kg | Dosage will depend on the animal model, target tissue, and administration route. Titration is recommended. |

| Incubation Time (in vitro) | 30 - 60 minutes | Longer incubation times may be necessary for low abundance targets, but can also lead to increased background. |

| Incubation Time (in vivo) | 1 - 24 hours | The optimal time will depend on the pharmacokinetics and biodistribution of the this compound reagent. |

| Temperature | Room Temperature or 37°C | The reaction is efficient at physiological temperatures. |

| pH | 6.5 - 7.5 | The reaction is typically performed in physiological buffers like PBS. |

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cell surface glycans and the direct labeling of azide-modified proteins in vivo.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars and Subsequent this compound Labeling

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by in vivo labeling with this compound.

Materials:

-

Animal model (e.g., mouse, rat)

-

Azide-modified sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)

-

Vehicle for administration (e.g., sterile PBS, drinking water)

-

This compound reagent

-

Solvent for this compound (e.g., DMSO, or use a water-soluble version)

-

Sterile PBS

-

Anesthesia and surgical tools (if required for tissue collection)

-

Tissue homogenization buffer

-

Streptavidin-conjugated detection reagent (e.g., Streptavidin-HRP, Streptavidin-Fluorophore)

-

Analytical equipment (e.g., Western blot apparatus, fluorescence microscope, flow cytometer)

Procedure:

-

Metabolic Labeling:

-

Administer the azide-modified sugar to the animal model. The route of administration (e.g., intraperitoneal injection, oral gavage, ad libitum in drinking water) and dosage should be optimized based on the specific sugar and animal model. A typical starting dose for mice is 100-300 mg/kg.

-

Allow 3-7 days for the metabolic incorporation of the azide sugar into the glycans of various tissues.

-

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo use, it is crucial to use a biocompatible formulation. A water-soluble this compound is recommended to avoid precipitation.

-

Dilute the stock solution in sterile PBS to the desired final concentration for injection.

-

-

In Vivo Click Reaction:

-

Administer the this compound solution to the metabolically labeled animals. The route of administration (e.g., intravenous, intraperitoneal) and dosage (typically 1-10 mg/kg) should be optimized.

-

Allow the click reaction to proceed in vivo for a predetermined amount of time (e.g., 1-24 hours).

-

-

Tissue Collection and Analysis:

-

At the desired time point, euthanize the animal and collect the tissues of interest.

-

Homogenize the tissues in an appropriate lysis buffer containing protease inhibitors.

-

Detect the biotinylated biomolecules using standard techniques such as Western blotting with Streptavidin-HRP or fluorescence microscopy/flow cytometry of isolated cells stained with a fluorescent streptavidin conjugate.

-

Protocol 2: Direct Labeling of Azide-Modified Proteins In Vivo

This protocol is applicable for labeling proteins that have been modified to contain an azide group, for example, through the genetic incorporation of an azide-bearing unnatural amino acid.

Materials:

-

Animal model expressing the azide-modified protein of interest

-

This compound reagent

-

Biocompatible solvent and vehicle for this compound administration

-

Materials for tissue collection and processing as described in Protocol 1

-

Antibody specific to the protein of interest (for co-localization studies)

-

Streptavidin-conjugated detection reagents

Procedure:

-

Animal Preparation:

-

Utilize an animal model where the target protein is expressed with a genetically encoded azide-containing unnatural amino acid.

-

-

This compound Administration:

-

Prepare and administer the this compound solution as described in Protocol 1. The dosage and administration route should be optimized to ensure efficient delivery to the target tissue where the azide-modified protein is expressed.

-

-

In Vivo Labeling and Tissue Processing:

-

Allow the this compound to circulate and react with the azide-modified protein for an optimized period.

-

Collect and process the tissues of interest as described in Protocol 1.

-

-

Analysis of Labeled Protein:

-

Western Blot: Perform a Western blot on the tissue lysates. Probe one membrane with an antibody against the target protein to confirm its presence and another with Streptavidin-HRP to detect the biotinylated protein. An overlay of the two blots should confirm specific labeling.

-

Immunohistochemistry/Immunofluorescence: Perform staining on tissue sections using an antibody against the target protein and a fluorescently labeled streptavidin to visualize the co-localization of the protein and the biotin tag.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key processes involved in in vivo labeling with this compound.

Caption: Workflow for in vivo labeling of biomolecules using this compound.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Troubleshooting and Considerations

-

Toxicity: While the copper-free click chemistry is generally considered biocompatible, it is essential to assess the potential toxicity of the this compound reagent and the azide-modified precursors at the concentrations used in your specific animal model.

-

Background Labeling: Non-specific binding of this compound or streptavidin can lead to background signals. To minimize this, ensure thorough washing steps and consider using blocking agents. Some studies have reported that DBCO reagents can react with non-azido functionalities, especially with long incubation times, so optimization of the reaction time is crucial.

-

Reagent Solubility and Stability: Ensure that the this compound reagent is fully dissolved before administration to avoid precipitation. The use of PEGylated or water-soluble this compound can improve solubility and pharmacokinetic properties. Store reagents as recommended by the manufacturer to maintain their reactivity.

-

Labeling Efficiency: The efficiency of labeling can be influenced by the level of azide incorporation, the accessibility of the azide group, and the biodistribution of the this compound reagent. It is advisable to perform pilot studies to optimize these parameters.

Conclusion

The in vivo labeling of biomolecules using this compound is a powerful technique that enables the study of biological processes in their native context. By following the protocols and considering the critical parameters outlined in these application notes, researchers can successfully implement this technology for a wide range of applications in basic research and drug development, from tracking cell populations to identifying new drug targets. The combination of bioorthogonal chemistry and the high-affinity biotin-streptavidin interaction provides a robust and versatile platform for advancing our understanding of complex biological systems.

References

Application Notes and Protocols for DBCO-Biotin in Fluorescence Microscopy Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of DBCO-Biotin in fluorescence microscopy, a powerful tool for imaging and tracking biomolecules in cells and tissues. This method leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to achieve highly specific and sensitive labeling.

Introduction

This compound (Dibenzocyclooctyne-Biotin) is a key reagent in copper-free click chemistry.[1][2][3] It allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[1][4] The process involves two main steps: first, the metabolic or enzymatic incorporation of an azide group onto a target biomolecule; and second, the reaction of the azide with this compound. The biotin tag can then be detected with high affinity by a fluorescently-labeled streptavidin conjugate, enabling visualization by fluorescence microscopy. This system offers excellent specificity and the potential for significant signal amplification.

Principle of this compound Labeling and Detection

The workflow begins with the introduction of an azide-containing metabolic precursor (e.g., an azide-modified sugar, amino acid, or lipid) to live cells. These precursors are incorporated into nascent biomolecules through the cell's natural metabolic pathways. Following metabolic labeling, the cells are treated with this compound. The DBCO group on the biotin reagent reacts specifically and spontaneously with the azide group on the modified biomolecule to form a stable triazole linkage. Finally, a fluorescently-labeled streptavidin, which has an exceptionally high affinity for biotin, is added to the sample. This results in the specific fluorescent labeling of the target biomolecule, which can then be visualized using fluorescence microscopy.

Key Applications

-